H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2
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Overview
Description
The compound H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 is a synthetic peptide composed of ten amino acids. This peptide sequence includes cysteine, tyrosine, isoleucine, asparagine, proline, leucine, and glycine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU, HATU, or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection of side chains.
Industrial Production Methods
Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can participate in substitution reactions depending on their functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the specific reaction desired.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Depending on the substitution reactions performed.
Scientific Research Applications
H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Mechanism of Action
The mechanism of action of H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Proteins: Modulating protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: A peptide hormone with a similar structure but different biological functions.
Vasopressin: Another peptide hormone with structural similarities and distinct physiological roles.
Synthetic analogs: Various synthetic peptides designed to mimic or inhibit natural peptides.
Uniqueness
H-Cys(1)-DL-Tyr-Ile-D-Asn-DL-Asn-Cys(1)-D-Pro-Leu-Gly-NH2: is unique due to its specific amino acid sequence and the presence of both D- and L-amino acids, which can influence its stability, activity, and interactions with biological targets .
Properties
Molecular Formula |
C42H64N12O12S2 |
---|---|
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2R)-1-[(4R,10R,13S,19R)-19-amino-7,10-bis(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26?,27?,28+,29-,30+,34-/m0/s1 |
InChI Key |
VIFAMMRBZBWEID-OTXVFJHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
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